Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate chemical properties
Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate chemical properties
An In-depth Technical Guide to Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate
Abstract
Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate is a phenolic ester of significant interest in synthetic organic chemistry and as a potential intermediate in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via its carboxylic acid precursor, and an analysis of its reactivity and potential applications. The document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its handling, synthesis, and characterization. All protocols are designed as self-validating systems, and key claims are supported by authoritative references.
Introduction
Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate, with the CAS Number 288580-52-9, belongs to the class of nitrophenyl compounds. These structures are pivotal in various chemical and biological contexts. The core scaffold, (4-hydroxy-3-nitrophenyl)acetyl, is notably recognized as a hapten (NP hapten) widely used in immunological research to study the mechanisms of antibody affinity maturation.[1][2] While its direct biological applications are not extensively documented, its structural similarity to intermediates used in the synthesis of pharmaceuticals suggests its potential as a valuable building block in drug discovery and development.[3] This guide aims to consolidate the available technical information on this compound, providing a foundational resource for its laboratory use.
Physicochemical and Spectroscopic Properties
Core Chemical Properties
The fundamental properties of the compound are presented in the table below.
| Property | Value | Source |
| IUPAC Name | ethyl 2-(3-hydroxy-4-nitrophenyl)acetate | - |
| CAS Number | 288580-52-9 | [4] |
| Molecular Formula | C₁₀H₁₁NO₅ | [4] |
| Molecular Weight | 225.20 g/mol | [4] |
| Appearance | Predicted: Yellow crystalline solid | Inferred from[5] |
Predicted Spectroscopic Data
While experimental spectra for the title compound are not published, we can predict the key features based on its structure and the known spectra of its isomers, such as Ethyl (4-nitrophenyl)acetate.[6]
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¹H NMR Spectroscopy (Predicted):
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Ethyl group: A triplet integrating to 3H (for the -CH₃) is expected around δ 1.2-1.3 ppm, and a quartet integrating to 2H (for the -OCH₂-) is expected around δ 4.1-4.2 ppm.
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Methylene group (-CH₂-Ar): A singlet integrating to 2H is anticipated around δ 3.7 ppm.
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Aromatic protons: Three protons in the aromatic region (δ 7.0-8.2 ppm) with distinct splitting patterns due to their positions relative to the substituents.
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Phenolic proton (-OH): A broad singlet, the chemical shift of which would be concentration and solvent dependent.
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-
Infrared (IR) Spectroscopy (Predicted):
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O-H stretch (phenolic): A broad band around 3200-3400 cm⁻¹.
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C-H stretch (aromatic and aliphatic): Peaks in the 2850-3100 cm⁻¹ region.
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C=O stretch (ester): A strong, sharp absorption around 1730-1750 cm⁻¹.
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N-O stretch (nitro group): Two strong bands, typically around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).
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C-O stretch (ester and phenol): Bands in the 1000-1300 cm⁻¹ region.
-
-
Mass Spectrometry (Predicted):
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The molecular ion peak [M]⁺ would be expected at m/z = 225. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, 45 Da) and the entire ethyl acetate moiety.
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Synthesis Protocol
A validated, multi-step synthesis route can be reliably performed by first preparing the precursor, 4-hydroxy-3-nitrophenylacetic acid, followed by its esterification. This approach provides a logical and reproducible workflow for obtaining the target compound.
Synthesis Workflow Overview
The overall synthesis is a two-step process starting from commercially available 4-hydroxyphenylacetic acid.
Caption: Two-step synthesis of Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate.
Step 1: Synthesis of 4-Hydroxy-3-nitrophenylacetic Acid
This protocol is adapted from a verified procedure.[5]
Materials:
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4-Hydroxyphenylacetic acid (50 g, 0.32 mol)
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Glacial acetic acid (300 mL)
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Nitric acid (100 mL, concentrated)
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Deionized water
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Ethanol (for recrystallization)
Procedure:
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In a suitable reaction vessel, dissolve 4-hydroxyphenylacetic acid in 300 mL of glacial acetic acid.
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Cool the mixture to 10°C using an ice bath.
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Slowly add 100 mL of concentrated nitric acid dropwise to the stirred solution, ensuring the temperature is maintained at or below 10°C. Causality: The exothermicity of the nitration reaction requires careful temperature control to prevent over-nitration and side product formation.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
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Pour the reaction mixture into 1 L of cold water. A solid precipitate will form.
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Collect the solid by vacuum filtration and wash it thoroughly with cold water.
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Recrystallize the crude product from ethanol to yield pure 4-hydroxy-3-nitrophenylacetic acid.
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The expected product is a yellow crystalline solid with a melting point of 144-146°C.[5]
Step 2: Synthesis of Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate (Fischer Esterification)
This proposed protocol is based on standard Fischer esterification principles and reaction conditions used for structurally similar compounds.[3][7]
Materials:
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4-Hydroxy-3-nitrophenylacetic acid (e.g., 35 g, 0.177 mol)
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Absolute ethanol (250 mL)
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Concentrated sulfuric acid (2-3 mL, as catalyst)
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate
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Ethyl acetate (for extraction)
Procedure:
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Combine 4-hydroxy-3-nitrophenylacetic acid and absolute ethanol in a round-bottom flask equipped with a reflux condenser.
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Slowly add the concentrated sulfuric acid to the mixture while stirring. Causality: Sulfuric acid acts as a catalyst to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol. It also acts as a dehydrating agent, shifting the equilibrium towards the product.
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Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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After cooling to room temperature, remove the excess ethanol using a rotary evaporator.
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Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
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Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-(3-hydroxy-4-nitrophenyl)acetate.
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Further purification can be achieved by column chromatography on silica gel if necessary.
Chemical Reactivity and Stability
Reactivity Profile
The reactivity of Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate is governed by its three main functional groups: the phenolic hydroxyl group, the nitro group, and the ethyl ester.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structural, functional, and physiological properties of anti-(4-hydroxy-3-nitrophenyl)acetyl antibodies during the course of affinity maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 288580-52-9 Cas No. | ethyl 2-(3-hydroxy-4-nitrophenyl)acetate | Matrix Scientific [matrixscientific.com]
- 5. prepchem.com [prepchem.com]
- 6. Ethyl 4-nitrophenylacetate(5445-26-1) 1H NMR [m.chemicalbook.com]
- 7. chemguide.co.uk [chemguide.co.uk]
